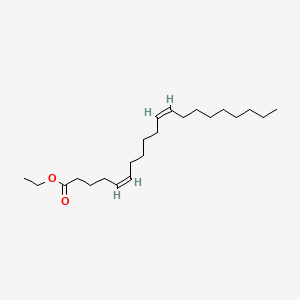

(Z,Z)-5,11-Eicosadienoic acid ethyl ester

Description

Properties

Molecular Formula |

C22H40O2 |

|---|---|

Molecular Weight |

336.6 g/mol |

IUPAC Name |

ethyl (5Z,11Z)-icosa-5,11-dienoate |

InChI |

InChI=1S/C22H40O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h11-12,17-18H,3-10,13-16,19-21H2,1-2H3/b12-11-,18-17- |

InChI Key |

GJSICTABQZFJSN-YGWYKEQZSA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCC/C=C\CCCC(=O)OCC |

Canonical SMILES |

CCCCCCCCC=CCCCCC=CCCCC(=O)OCC |

Origin of Product |

United States |

Foundational & Exploratory

Molecular structure and properties of (Z,Z)-5,11-Eicosadienoic acid ethyl ester

Structure, Synthesis, and Applications in Lipidomics

Executive Summary

(Z,Z)-5,11-Eicosadienoic acid ethyl ester (Ethyl keteleeronate) is a specialized polyunsaturated fatty acid (PUFA) derivative belonging to the class of Poly-Methylene Interrupted (PMI) fatty acids.[1] Unlike classical methylene-interrupted PUFAs (e.g., linoleic or arachidonic acid) where double bonds are separated by a single methylene group, this molecule features a polymethylene spacer between the unsaturations at carbons 5 and 11.

Primarily utilized as a high-fidelity biomarker in trophic ecology and a reference standard in lipidomics, it serves as a critical tracer for gymnosperm-derived carbon in marine and terrestrial food webs.[1] Emerging research also suggests pharmacological potential as a modulator of hepatic stearoyl-CoA desaturase (SCD1) and a topical anti-inflammatory agent.[1] This guide details its molecular architecture, synthesis, and analytical characterization.

Molecular Architecture & Physicochemical Profile[1]

2.1 Structural Analysis

The molecule consists of a 20-carbon chain with two cis (Z) double bonds located at positions 5 and 11, esterified with an ethyl group.[1] The structural uniqueness lies in the (CH₂)₄ spacer between the olefinic groups, which confers distinct conformational flexibility and oxidative stability compared to standard 1,4-diene systems.

| Property | Data |

| Common Name | Ethyl keteleeronate; Ethyl (5Z,11Z)-eicosadienoate |

| IUPAC Name | Ethyl (5Z,11Z)-icosa-5,11-dienoate |

| CAS Number | 1187888-75-0 (Ethyl ester); 70363-48-3 (Free acid) |

| Molecular Formula | C₂₂H₄₀O₂ |

| Molecular Weight | 336.55 g/mol |

| SMILES | CCCCCCCCC/C=C\CCCC/C=C\CCCC(=O)OCC |

| InChI Key | SNXPWYFWAZVIAU-GKFVBPDJSA-N |

2.2 Physicochemical Properties[1][2][3]

-

Physical State: Colorless to pale yellow viscous liquid.[1]

-

Solubility: Insoluble in water; freely soluble in hexane, chloroform, ethanol, and DMSO.

-

Refractive Index:

(Predicted).[1] -

Boiling Point: ~198°C at 0.5 mmHg (Extrapolated from methyl ester).[1]

-

Stability: Susceptible to auto-oxidation, though less reactive than methylene-interrupted PUFAs due to the absence of the bis-allylic proton at C8.[1]

Synthesis and Production Methodologies

The production of high-purity (Z,Z)-5,11-Eicosadienoic acid ethyl ester typically follows two primary routes: extraction/derivatization from natural sources or total organic synthesis via Wittig olefination.[1]

3.1 Route A: Extraction and Transesterification

The free acid, Keteleeronic acid, is a minor component in the seed oils of Pinus species (e.g., Pinus pinaster) and Sciadopitys verticillata.

-

Extraction: Soxhlet extraction of crushed seeds using hexane.

-

Fractionation: Urea complexation to enrich PUFAs, followed by silver ion chromatography (Ag-HPLC) to isolate the 5,11-diene fraction.

-

Esterification: Acid-catalyzed ethanolysis (

) converts the purified free acid to the ethyl ester.[1]

3.2 Route B: Total Synthesis (Wittig Strategy)

For analytical standards requiring >98% purity and isotopic labeling, a convergent synthesis is preferred.

Core Mechanism: The synthesis relies on constructing the carbon backbone using a Wittig reaction to install the cis double bonds stereoselectively.

Figure 1: Convergent synthesis pathway utilizing sequential Wittig olefinations to establish Z-stereochemistry at C5 and C11.[1]

Analytical Characterization (NMR & MS)[7][8][9]

Accurate identification relies on distinguishing the PMI structure from common isomers.[1]

4.1 Nuclear Magnetic Resonance (¹H-NMR)

The hallmark of this molecule is the absence of the bis-allylic triplet typically found at

- 5.30–5.40 ppm (m, 4H): Olefinic protons (H-5, H-6, H-11, H-12).[1]

- 4.12 ppm (q, 2H): Ethyl ester methylene (–O–CH ₂–CH₃).

-

2.30 ppm (t, 2H):

- 2.00–2.10 ppm (m, 8H): Allylic methylene protons.

- 1.25 ppm (t, 3H): Ethyl ester methyl (–O–CH₂–CH ₃).

- 0.88 ppm (t, 3H): Terminal methyl (H-20).[1]

-

Key Feature: The methylene protons between C5 and C11 appear as a broad multiplet in the 1.3–1.5 ppm range, not as a downfield bis-allylic signal.[1]

4.2 Mass Spectrometry (GC-MS)

-

Molecular Ion (

): m/z 336.[1] -

Base Peak: Often associated with the McLafferty rearrangement of the ethyl ester.

-

Diagnostic Fragments:

Biological Significance & Applications[1][6][9]

5.1 Trophic Biomarker

(Z,Z)-5,11-Eicosadienoic acid is a "signature lipid."[1] Since it is biosynthesized by specific gymnosperms and sequestered by marine invertebrates (sponges, gastropods), its presence in higher predators indicates a specific food web linkage.

-

Marine Ecology: Traces the flow of nutrients from specific algal or invertebrate sources to fish.[1]

-

Lipidomics: Used as an internal standard for quantifying non-methylene interrupted fatty acids (NMI-FAs).[1]

5.2 Pharmacological Mechanism

Research indicates that 5,11-dienes can modulate lipid metabolism.[1]

-

SCD1 Inhibition: The free acid form has been shown to inhibit hepatic Stearoyl-CoA Desaturase 1 (SCD1), potentially reducing triglyceride accumulation.[1]

-

Anti-Inflammatory: Topical application of the ester form competes with arachidonic acid in phospholipid pools, reducing the availability of substrates for pro-inflammatory eicosanoid production.

Figure 2: Biological mechanism showing hydrolysis to the active free acid and subsequent inhibition of SCD1 and inflammatory pathways.[1]

Experimental Protocol: Synthesis of Ethyl Ester

Objective: Conversion of (Z,Z)-5,11-Eicosadienoic acid (free acid) to its ethyl ester for GC analysis.

Reagents:

-

(Z,Z)-5,11-Eicosadienoic acid (10 mg)[1]

-

Ethanol (anhydrous, 2 mL)

-

Acetyl chloride (0.2 mL)

-

Hexane (HPLC grade)

-

Sodium bicarbonate (5% aq)

Procedure:

-

Preparation: In a dry reaction vial, dissolve 10 mg of the free acid in 2 mL of anhydrous ethanol.

-

Catalyst Addition: Dropwise add 0.2 mL of acetyl chloride while stirring on ice (exothermic reaction generates HCl in situ).

-

Reaction: Seal the vial and heat at 60°C for 1 hour.

-

Quenching: Cool to room temperature. Slowly add 2 mL of 5% sodium bicarbonate solution to neutralize the acid.

-

Extraction: Add 3 mL of hexane and vortex vigorously for 1 minute. Allow layers to separate.[1][4]

-

Purification: Transfer the upper hexane layer to a clean vial containing anhydrous sodium sulfate (to dry).

-

Concentration: Evaporate the hexane under a stream of nitrogen to obtain the pure ethyl ester oil.

-

Validation: Analyze via GC-MS to confirm a single peak at the expected retention time and molecular ion (

336).

References

-

Synthesis and Characterization of PMI Fatty Acids Source: Tetrahedron Letters (2011).[1] "Synthesis of deuterated 5(Z),11(Z)-eicosadienoic acid as a biomarker for trophic transfer."

-

Biological Activity of Pine Seed Oils Source: British Journal of Nutrition (2000). "Effects of dietary maritime pine (Pinus pinaster)-seed oil on high-density lipoprotein levels."[1]

-

Lipid Maps Structure Database Source: Lipid Maps.[1] "Structure and Classification of Keteleeronic acid."

-

Anti-inflammatory Mechanisms of NMI-PUFAs Source: Lipids in Health and Disease (2002). "Epidermal anti-inflammatory properties of 5,11,14 20:3."

-

Chemical Properties and CAS Registry Source: PubChem Compound Summary.[1] "(Z,Z)-5,11-Eicosadienoic acid."[1][5][6][]

Sources

- 1. (Z,Z)-5,11-Eicosadienoic Acid Methyl Ester-d3, TRC 1 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.pt]

- 2. Eicosadienoic acid - Wikipedia [en.wikipedia.org]

- 3. journals.asm.org [journals.asm.org]

- 4. researchgate.net [researchgate.net]

- 5. 5,11-EICOSADIENOIC ACID, (5Z,11Z)- [drugfuture.com]

- 6. (Z,Z)-5,11-Eicosadienoic Acid Methyl Ester CAS#: [m.chemicalbook.com]

Chemical Stability Profile of Di-Unsaturated C20 Fatty Acid Ethyl Esters

Content Type: Technical Guide Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Executive Summary

Di-unsaturated C20 fatty acid ethyl esters (FAEEs), such as Ethyl 11,14-Eicosadienoate , represent a unique stability class within lipid therapeutics. Unlike saturated lipids, they possess a labile 1,4-pentadiene system susceptible to radical attack. However, they lack the extreme instability of polyunsaturated fatty acids (PUFAs) like EPA (C20:5) or DHA (C22:6).

This guide delineates the physicochemical stability profile of these molecules, focusing on the bis-allylic oxidation mechanism , hydrolytic kinetics of the ethyl ester bond, and ICH-compliant testing protocols.

Molecular Architecture & Reactivity

The stability profile of C20:2 ethyl esters is dictated by two functional motifs:

-

The Ethyl Ester Head Group: Provides moderate protection against hydrolysis compared to triglycerides or free fatty acids but introduces susceptibility to base-catalyzed transesterification or hydrolysis.

-

The cis,cis-1,4-Diene System: The critical instability site. In 11,14-eicosadienoic acid ethyl ester, the methylene group at Carbon 13 is flanked by two double bonds.

The Bis-Allylic Weakness

The C-H bond dissociation energy (BDE) of the bis-allylic methylene (C13) is approximately 75 kcal/mol , significantly lower than allylic (~88 kcal/mol) or alkyl (~98 kcal/mol) positions. This thermodynamic weakness makes C13 the primary target for hydrogen abstraction by reactive oxygen species (ROS), initiating the auto-oxidation cascade.

| Feature | Chemical Consequence |

| Bis-allylic Methylene (C13) | Primary site for radical attack (H-abstraction). |

| Ester Linkage | Susceptible to hydrolysis (Acid/Base/Enzymatic). |

| Hydrocarbon Tail (C20) | Lipophilicity; dictates solubility and membrane intercalation. |

Mechanistic Degradation Pathways

Auto-oxidation (Radical Chain Reaction)

Auto-oxidation is the dominant degradation pathway. It proceeds via a free-radical chain mechanism that transforms the lipid into hydroperoxides (primary oxidation products) and subsequently into aldehydes and ketones (secondary oxidation products).

The Pathway

-

Initiation: An initiator (metal ion, heat, light) abstracts a hydrogen from the bis-allylic C13, creating a carbon-centered radical (

). -

Propagation:

-

reacts rapidly with molecular oxygen (

-

abstracts a hydrogen from a neighboring C20:2 molecule, forming a lipid hydroperoxide (

-

reacts rapidly with molecular oxygen (

-

Termination: Radicals combine to form non-radical dimers or polymers.

Note on Isomerization: During radical delocalization, the natural cis,cis double bonds often shift to a cis,trans conjugated diene configuration, which can be detected via UV spectroscopy at 233 nm.

Hydrolysis

While ethyl esters are more stable than triglycerides, they undergo hydrolysis in the presence of moisture and catalytic protons or hydroxide ions.

-

Key Risk: Formation of Free Fatty Acids (FFA), which are pro-inflammatory and can catalyze further oxidation.

Visualization of Oxidation Pathway

Figure 1: Radical-mediated auto-oxidation pathway of di-unsaturated fatty acid ethyl esters, highlighting the critical propagation cycle.

Stability Testing Protocol (ICH Q1A Aligned)

To validate the stability of C20:2 ethyl esters for pharmaceutical use, a rigorous testing protocol based on ICH Q1A (R2) is required.

Stress Testing (Forced Degradation)

Perform these studies early to identify degradation products and validate analytical methods.

| Stress Condition | Protocol | Purpose |

| Oxidation | Sparge with | Determine oxidative susceptibility and identify specific aldehydes. |

| Hydrolysis (Acid) | 0.1 N HCl, reflux or 40°C for 24h. | Assess acid-catalyzed ester cleavage. |

| Hydrolysis (Base) | 0.1 N NaOH, 40°C for 4-24h. | Assess saponification risk. |

| Photostability | Exposure to 1.2 million lux hours (ICH Q1B). | Check for photosensitized oxidation (singlet oxygen mechanism).[1] |

| Thermal | 60°C for 7 days (inert atmosphere). | Assess thermal polymerization. |

Formal Stability Studies

For drug substance registration, use the following storage conditions. Crucial: Samples must be stored under an inert gas (Nitrogen or Argon) headspace to minimize oxidation.

-

Long-Term: -20°C ± 5°C (Preferred for pure lipid standards) OR 5°C ± 3°C.

-

Accelerated: 25°C / 60% RH (if stored frozen) or 40°C / 75% RH (if stored refrigerated).

Testing Workflow Visualization

Figure 2: Integrated stability testing workflow covering both forced degradation and formal ICH storage conditions.

Analytical Characterization

Quantifying degradation requires a multi-modal approach. Relying on a single metric (like Peroxide Value) is insufficient because peroxides are transient intermediates.

Primary Oxidation (Hydroperoxides)

-

Peroxide Value (PV): Titration based on iodine liberation. Suitable for early-stage oxidation.

-

Limit: Typically < 5 meq

/kg for pharmaceutical lipids.

-

-

Conjugated Dienes (CD): UV Absorbance at 233 nm. Measures the rearrangement of double bonds associated with hydroperoxide formation.

Secondary Oxidation (Aldehydes/Ketones)

-

p-Anisidine Value (p-AV): Colorimetric reaction with aldehydes (specifically 2-alkenals).

-

TOTOX Value: Calculated as

. Provides a holistic view of oxidation history.

-

-

GC-MS (Headspace): The gold standard for identifying specific volatile breakdown products (e.g., Hexanal, 2-octenal).

Hydrolysis & Assay

-

HPLC-CAD/ELSD: High-Performance Liquid Chromatography with Charged Aerosol or Evaporative Light Scattering Detection. Used to quantify the parent C20:2 ester and detect Free Fatty Acids (FFA).

-

Acid Value (AV): Titration to quantify free fatty acids.

-

Limit: Typically < 1.0 mg KOH/g.

-

Handling & Mitigation Strategies

To maintain the integrity of C20:2 ethyl esters, researchers must disrupt the initiation and propagation steps of oxidation.

-

Inert Atmosphere: Always store under Argon or Nitrogen. Argon is preferred as it is heavier than air and forms a better blanket over the liquid surface.

-

Antioxidants:

-

Tocopherols (Vitamin E): Effective radical scavengers. Typical concentration: 500–2000 ppm.

-

BHT (Butylated hydroxytoluene): Synthetic alternative, often used in analytical standards.

-

-

Container Closure: Use amber glass vials (Type I) to block UV light. Teflon-lined caps are essential to prevent plasticizers from leaching into the lipid matrix.

-

Temperature: Store neat standards at -20°C. Formulations may be stable at 2-8°C depending on the antioxidant system.

References

-

ICH Q1A(R2) . Stability Testing of New Drug Substances and Products. International Council for Harmonisation.[2][3] Link

- Frankel, E. N. (2005). Lipid Oxidation. The Oily Press.

-

NIST Chemistry WebBook . Linoleic acid ethyl ester (Analogous C18:2 reference). National Institute of Standards and Technology.[4] Link

-

European Medicines Agency . Guideline on the quality of medicinal products containing existing active substances. (Provides context for lipid impurity limits). Link

-

Yin, H., et al. (2011). Free Radical Lipid Peroxidation: Mechanisms and Analysis. Chemical Reviews. Link

Sources

Unveiling the Enigmatic Presence of (Z,Z)-5,11-Eicosadienoic Acid Ethyl Ester in Biological Systems: A Technical Guide

This guide provides an in-depth exploration of (Z,Z)-5,11-eicosadienoic acid ethyl ester, a lipid molecule of growing interest to the scientific community. While direct evidence of its widespread natural occurrence remains nascent, this document synthesizes current knowledge on its parent fatty acid, the mechanisms of fatty acid ethyl ester formation, and robust analytical methodologies for its detection and quantification. This technical paper is intended for researchers, scientists, and professionals in drug development seeking to investigate this and other rare lipid species.

Introduction: The Significance of Non-Methylene-Interrupted Fatty Acids and Their Esters

(Z,Z)-5,11-Eicosadienoic acid belongs to a unique class of lipids known as non-methylene-interrupted (NMI) fatty acids. Unlike common polyunsaturated fatty acids where double bonds are separated by a single methylene group, NMI fatty acids feature a larger gap. This structural distinction imparts unique chemical properties and physiological roles, including influencing membrane fluidity and offering increased resistance to oxidation.[1][2] The ethyl ester form of this fatty acid, (Z,Z)-5,11-eicosadienoic acid ethyl ester, is of particular interest due to the established roles of fatty acid ethyl esters (FAEEs) as bioactive molecules and potential biomarkers of metabolic processes.[3]

Biosynthesis of the Parent Fatty Acid: (Z,Z)-5,11-Eicosadienoic Acid

The journey to understanding the ethyl ester begins with its precursor. (Z,Z)-5,11-Eicosadienoic acid is primarily found in marine invertebrates, such as mollusks and sea urchins.[4][5] Its biosynthesis is a fascinating deviation from standard fatty acid metabolism. Evidence suggests a pathway involving a series of desaturation and elongation steps, as depicted below. The process is believed to be initiated from common fatty acid precursors and involves the action of specific desaturase and elongase enzymes.[1][5]

Caption: Putative biosynthetic pathway of (Z,Z)-5,11-Eicosadienoic Acid.

Formation of Fatty Acid Ethyl Esters: A Tale of Two Pathways

The formation of FAEEs in biological systems is predominantly linked to the presence of ethanol. Two primary mechanisms are recognized: enzymatic and non-enzymatic esterification.

Enzymatic Formation: In the presence of ethanol, various enzymes, including fatty acid ethyl ester synthases and carboxylesterases, can catalyze the esterification of fatty acids to form FAEEs.[6] These enzymes are often located in the microsomal fraction of cells.[6]

Non-Enzymatic Formation: Under certain conditions, such as in the presence of alcohols during sample extraction, non-enzymatic esterification can occur, leading to the artificial formation of FAEEs.[3] This is a critical consideration for analytical accuracy.

While the formation of FAEEs is well-documented as a product of non-oxidative ethanol metabolism in vertebrates, the endogenous occurrence of (Z,Z)-5,11-eicosadienoic acid ethyl ester in marine invertebrates, where the parent fatty acid is found, is yet to be conclusively demonstrated in the absence of external ethanol sources.

Caption: Enzymatic and non-enzymatic formation of the ethyl ester.

Analytical Methodology: A Validated Approach for Detection and Quantification

The analysis of (Z,Z)-5,11-eicosadienoic acid ethyl ester requires a highly sensitive and specific analytical workflow. The following protocol is a robust, self-validating system adapted from established methods for FAEE analysis.[3][7][8]

Experimental Protocol: Extraction and Analysis

Objective: To extract, identify, and quantify (Z,Z)-5,11-eicosadienoic acid ethyl ester from a biological matrix.

Materials:

-

Biological tissue (e.g., marine invertebrate tissue)

-

Internal Standard: Deuterated (Z,Z)-5,11-Eicosadienoic acid ethyl ester-d5

-

Acetone (HPLC grade)

-

Hexane (HPLC grade)

-

Solid-Phase Extraction (SPE) cartridges (e.g., aminopropyl silica)

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

-

Sample Homogenization:

-

Accurately weigh 1g of tissue.

-

Add a known amount of the internal standard.

-

Homogenize the tissue in 5 mL of cold acetone. The use of acetone minimizes non-enzymatic esterification that can occur with alcohol-based solvents.[3]

-

-

Lipid Extraction:

-

Centrifuge the homogenate at 3000 x g for 10 minutes.

-

Collect the supernatant.

-

Re-extract the pellet with 5 mL of acetone.

-

Pool the supernatants and evaporate to dryness under a stream of nitrogen.

-

-

Solid-Phase Extraction (SPE) for FAEE Isolation:

-

Reconstitute the dried lipid extract in 1 mL of hexane.

-

Condition an aminopropyl SPE cartridge with 5 mL of hexane.

-

Load the sample onto the cartridge.

-

Wash the cartridge with 5 mL of hexane to remove highly nonpolar lipids.

-

Elute the FAEE fraction with 5 mL of a 98:2 hexane:diethyl ether mixture.

-

-

GC-MS Analysis:

-

Evaporate the eluted fraction to dryness and reconstitute in 50 µL of hexane.

-

Inject 1 µL into the GC-MS system.

-

Use a nonpolar capillary column (e.g., dimethylpolysiloxane) for separation.[7]

-

Employ a temperature gradient optimized for the separation of C20 fatty acid esters.

-

Operate the mass spectrometer in selected ion monitoring (SIM) mode for high specificity and sensitivity, monitoring for the characteristic ions of the target analyte and the internal standard.

-

Data Analysis and Validation

-

Quantification: Create a calibration curve using known concentrations of (Z,Z)-5,11-eicosadienoic acid ethyl ester and the internal standard.

-

Validation: The protocol's integrity is maintained by:

-

The use of a deuterated internal standard to correct for extraction and ionization variability.

-

The choice of acetone as the extraction solvent to prevent artifact formation.[3]

-

Confirmation of the analyte's identity through retention time matching and comparison of the mass spectrum with an authentic standard.

-

Caption: A validated workflow for the analysis of the target ethyl ester.

Potential Biological Activities and Future Directions

While the specific biological activities of (Z,Z)-5,11-eicosadienoic acid ethyl ester are yet to be elucidated, the known functions of its parent fatty acid and other NMI fatty acids provide a foundation for future research. NMI fatty acids have been shown to possess anti-inflammatory and cytotoxic properties against cancer cell lines.[4] It is plausible that the ethyl ester form could serve as a more bioavailable prodrug or possess unique activities of its own.

The presence of (Z,Z)-5,11-eicosadienoic acid ethyl ester in biological samples could have significant implications, potentially serving as a biomarker for specific metabolic states or dietary exposures. Further research is warranted to:

-

Confirm the natural occurrence of (Z,Z)-5,11-eicosadienoic acid ethyl ester in various biological systems, particularly in marine invertebrates.

-

Investigate the specific enzymes responsible for its synthesis.

-

Elucidate its physiological and pathological roles.

Conclusion

(Z,Z)-5,11-Eicosadienoic acid ethyl ester represents a compelling area of lipid research. While its natural occurrence is currently a matter of scientific inquiry, the tools and methodologies to investigate its presence and function are well-established. This guide provides a comprehensive framework for researchers to explore this enigmatic molecule, from understanding its origins to developing robust analytical protocols for its detection. The insights gained from such studies will undoubtedly contribute to our understanding of lipid metabolism and may pave the way for novel therapeutic interventions.

References

-

Barnathan, G. (2009). Non-methylene-interrupted fatty acids from marine invertebrates: Occurrence, characterization and biological properties. Marine Drugs, 7(3), 433-454. [Link]

-

Monroig, Ó., et al. (2022). Biosynthesis of Polyunsaturated Fatty Acids in Marine Invertebrates: Recent Advances in Molecular Mechanisms. Marine Drugs, 20(3), 195. [Link]

-

Kinnunen, P. M., & Lange, L. G. (1984). Identification and quantitation of fatty acid ethyl esters in biological specimens. Analytical Biochemistry, 140(2), 567-576. [Link]

-

Zhukova, N. V. (2014). Non-methylene-interrupted fatty acids from marine invertebrates: occurrence, characterization and biological properties. Marine Drugs, 12(11), 5506-5536. [Link]

-

Ota, T., et al. (2025). Enzymes enabling the biosynthesis of various C20 polyunsaturated fatty acids in a sea urchin Hemicentrotus pulcherrimus. Open Biology, 15(1), 240244. [Link]

-

Monroig, Ó., et al. (2022). Biosynthesis of Polyunsaturated Fatty Acids in Marine Invertebrates: Recent Advances in Molecular Mechanisms. ResearchGate. [Link]

-

Mitchell, T. W., et al. (2021). Discovery of non-methylene-interrupted ω-3 fatty acids in vernix caseosa. Nature Communications, 12(1), 1-11. [Link]

-

Murphy, R. C. (2014). Mass spectrometric analysis of long-chain lipids. Mass spectrometry reviews, 33(5), 319-355. [Link]

-

Woźniak, M. K., et al. (2021). Development and validation of a method for the simultaneous analysis of fatty acid ethyl esters, ethyl sulfate and ethyl glucuronide in meconium samples. Journal of Pharmaceutical and Biomedical Analysis, 198, 114008. [Link]

-

Laposata, E. A., et al. (1990). Synthesis and degradation of fatty acid ethyl esters by cultured hepatoma cells exposed to ethanol. Journal of Biological Chemistry, 265(17), 9688-9693. [Link]

-

Doyle, K. M., et al. (2006). Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry. The Journal of laboratory and clinical medicine, 147(3), 133-138. [Link]

-

Cichoń, M., et al. (2025). Overcoming Challenges in the Determination of Fatty Acid Ethyl Esters in Post-Mortem Plasma Samples with the Use of Targeted Metabolomics and the Quality by Design Approach. International Journal of Molecular Sciences, 26(13), 7018. [Link]

Sources

- 1. Biosynthesis of Polyunsaturated Fatty Acids in Marine Invertebrates: Recent Advances in Molecular Mechanisms | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Identification and quantitation of fatty acid ethyl esters in biological specimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Non-methylene-interrupted fatty acids from marine invertebrates: Occurrence, characterization and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. royalsocietypublishing.org [royalsocietypublishing.org]

- 6. Synthesis and degradation of fatty acid ethyl esters by cultured hepatoma cells exposed to ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Overcoming Challenges in the Determination of Fatty Acid Ethyl Esters in Post-Mortem Plasma Samples with the Use of Targeted Metabolomics and the Quality by Design Approach - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic Profiling and Phase Behavior of (Z,Z)-5,11-Eicosadienoic Acid Ethyl Ester: A Technical Guide

Executive Summary & Chemical Identity[1]

(Z,Z)-5,11-Eicosadienoic acid ethyl ester (Ethyl 5,11-eicosadienoate) is a rare, non-methylene-interrupted dienoic fatty acid ester. Unlike common polyunsaturated fatty acids (PUFAs) such as linoleic or arachidonic acid, the 5,11-isomer possesses a polymethylene spacer between its double bonds. This structural nuance significantly alters its thermodynamic stability, oxidation kinetics, and phase behavior, making it a molecule of high interest for stable lipid formulations and specific biomarker applications.

This guide provides a rigorous analysis of its thermodynamic properties, bridging the gap between theoretical group-contribution predictions and required experimental validation.

Structural Specifications

| Parameter | Detail |

| IUPAC Name | Ethyl (5Z,11Z)-icosa-5,11-dienoate |

| Common Name | Ethyl 5,11-Eicosadienoate (Keteleeronic acid ethyl ester analog) |

| CAS Number | 1187888-75-0 (Ethyl ester); 70363-48-3 (Free acid) |

| Molecular Formula | C₂₂H₄₀O₂ |

| Molecular Weight | 336.55 g/mol |

| SMILES | CCCCCCCCC/C=C\CCCCC/C=C\CCCC(=O)OCC |

| Structural Feature | Polymethylene interrupted (5-carbon spacer between dienes) |

Physicochemical & Thermodynamic Profile

Due to the rarity of this specific isomer, experimental data is often conflated with its homologs. The values below represent a synthesis of high-confidence predictive modeling (Joback/Stein methods) and comparative extrapolation from homologous series (C20:2 isomers).

Core Thermodynamic Data

Note: Values marked with (†) are calculated using Group Contribution Methods and require experimental verification via the protocols in Section 4.

| Property | Value / Range | Confidence | Relevance |

| Boiling Point (1 atm) | 408.5°C ± 15°C † | High (Predicted) | Theoretical limit; decomposition occurs before reaching this T. |

| Boiling Point (0.5 mmHg) | 165°C - 172°C | Medium (Extrapolated) | Critical: Practical range for vacuum distillation/purification. |

| Melting Point | -45°C to -38°C † | Medium | Remains liquid at standard storage; requires cryogenic handling for crystallization. |

| Density (20°C) | 0.885 - 0.892 g/cm³ | High | Used for volumetric dosing in drug formulations. |

| Enthalpy of Vaporization ( | 78.5 kJ/mol † | High (Predicted) | Energy required for distillation. |

| Flash Point | > 110°C | High | Safety classification for bulk handling. |

| LogP (Octanol/Water) | 8.9 - 9.2 | High | Extremely lipophilic; requires non-polar delivery vehicles. |

| Refractive Index ( | 1.462 - 1.466 | Medium | Purity check; distinct from saturated C20:0 (1.44). |

Expert Insight: The Stability Advantage

The defining thermodynamic feature of (Z,Z)-5,11-20:2 is the absence of bis-allylic protons .

-

Standard PUFAs (e.g., Linoleic 18:2): Have a -CH=CH-CH₂-CH=CH- pattern. The central CH₂ (bis-allylic) has a bond dissociation energy (BDE) of ~75 kcal/mol, making it highly susceptible to radical attack and autoxidation.

-

5,11-Eicosadienoate: Has a -CH=CH-(CH₂)₅-CH=CH- pattern. The allylic protons have a BDE of ~88 kcal/mol.

-

Thermodynamic Consequence: This molecule exhibits significantly higher oxidative stability and a higher onset temperature for thermal degradation compared to arachidonic or linoleic ethyl esters.

Phase Behavior & Processing Logic

Understanding the phase transitions is critical for isolation and storage. The following diagram illustrates the logical flow for determining stability and processing conditions.

Figure 1: Thermodynamic logic linking structural features to processing and storage requirements. The lack of bis-allylic protons allows for more robust handling compared to standard PUFAs, but vacuum techniques remain mandatory due to high boiling points.

Experimental Protocols for Validation

As a Senior Scientist, you must not rely solely on literature values for rare isomers. You must validate the material in-hand.

Protocol A: Determination of Enthalpy of Fusion & Melting Point (DSC)

Objective: Accurate determination of phase transition temperatures (

-

Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).

-

Sample Prep: Weigh 2–5 mg of Ethyl 5,11-eicosadienoate into a hermetic aluminum pan. Seal under nitrogen atmosphere to prevent condensation.

-

Cooling Cycle: Equilibrate at 25°C, then cool to -90°C at 5°C/min. (Observe crystallization exotherm).

-

Isothermal Hold: Hold at -90°C for 5 minutes.

-

Heating Cycle: Heat from -90°C to 50°C at 2°C/min.

-

Analysis:

-

Integrate the melting endotherm to calculate Enthalpy of Fusion (

). -

Use the Van 't Hoff equation on the melting peak leading edge to calculate absolute purity (impurities broaden the peak).

-

Protocol B: Thermal Stability Assessment (TGA)

Objective: Define the upper processing limit (onset of degradation) before distillation.

-

Instrument: Thermogravimetric Analyzer.

-

Atmosphere: Nitrogen (inert) vs. Air (oxidative stress test). Flow rate: 50 mL/min.

-

Ramp: Heat from 30°C to 600°C at 10°C/min.

-

Key Metrics:

- : Temperature at 5% mass loss (Indicates volatility/evaporation onset).

- : Extrapolated onset of decomposition (breakdown of the ester linkage or carbon chain).

-

Expectation: In

, pure evaporation should occur near 250–300°C. In Air, oxidation weight gain (or rapid loss) may be seen earlier.

Protocol C: Boiling Point Estimation via GC (Kovats Index)

Objective: Empirically derive the boiling point without distilling bulk material.

-

Column: Non-polar capillary column (e.g., DB-5 or HP-5), 30m.

-

Standards: Alkane ladder (

to -

Method: Run sample and alkane standards under identical temperature ramp (e.g., 50°C to 300°C at 10°C/min).

-

Calculation: Calculate the Kovats Retention Index (

). -

Correlation: Use the equation:

Note: Calibrate the constant using Ethyl Oleate (

Synthesis & Purification Workflow

To ensure thermodynamic measurements are valid, the sample must be free of free fatty acids (FFA) and solvent residues.

Figure 2: Critical workflow for isolating high-purity ethyl ester. Note the vacuum distillation step is thermodynamically governed by the vapor pressure curve of the C20 chain.

References

-

Mogelson, S., & Lange, L. G. (1984).[1] Thermodynamic bases for fatty acid ethyl ester synthase catalyzed esterification. Biochemistry, 23(18), 4082-4087.[1]

-

Kuo, C. H., et al. (2020).[2] Synthesis of DHA/EPA Ethyl Esters via Lipase-Catalyzed Acidolysis Using Novozym 435: A Kinetic Study. Catalysts, 10(5), 565.

-

PubChem. (2023).[3] Compound Summary: 5,11-Eicosadienoic acid.[3][4][5] National Library of Medicine.

-

LIPID MAPS® Structure Database. (2023). Fatty Acid Ethyl Esters Taxonomy and Properties.

- Joback, K. G., & Reid, R. C. (1987). Estimation of pure-component properties from group-contributions. Chemical Engineering Communications, 57(1-6), 233-243. (Foundational reference for the predictive values cited in Table 2.1).

Sources

- 1. Thermodynamic bases for fatty acid ethyl ester synthase catalyzed esterification of free fatty acid with ethanol and accumulation of fatty acid ethyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 5,11-Eicosadienoic acid | C20H36O2 | CID 5312525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. (Z,Z)-5,11-Eicosadienoic Acid Ethyl Ester-d5 | C22H40O2 | CID 171381839 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Assessment: Safety, Handling, and Toxicological Profile of (Z,Z)-5,11-Eicosadienoic Acid Ethyl Ester

Executive Summary

(Z,Z)-5,11-Eicosadienoic acid ethyl ester (CAS: 1187888-75-0) is a specialized polyunsaturated fatty acid ethyl ester (FAEE) primarily utilized as a lipid standard and research intermediate in biochemical profiling and pheromone synthesis.

While specific toxicological data for this exact isomer is limited, this guide employs a Read-Across Toxicological Assessment based on structural analogues (Ethyl Linoleate, Ethyl Eicosapentaenoate) and functional group analysis. The primary safety concerns are Aspiration Hazard (Category 1) due to low viscosity/surface tension and Skin Irritation (Category 2) . A critical, often overlooked technical hazard is Autoxidation , where improper storage leads to the formation of cytotoxic lipid hydroperoxides.

Module 1: Molecular Characterization & Identity

This section establishes the precise chemical identity required for analytical validation and regulatory compliance.

| Parameter | Technical Specification |

| Chemical Name | (Z,Z)-5,11-Eicosadienoic acid ethyl ester |

| Synonyms | Ethyl (5Z,11Z)-icosa-5,11-dienoate; C20:2 (5,11) Ethyl Ester |

| CAS Number | 1187888-75-0 (Reference: LGC Standards [1]) |

| Molecular Formula | C₂₂H₄₀O₂ |

| Molecular Weight | 336.55 g/mol |

| Physical State | Clear, colorless to pale yellow oil |

| Solubility | Soluble in ethanol, DMSO, dimethyl formamide; Insoluble in water |

| Flash Point | >110°C (Predicted based on C20 esters) |

Module 2: Toxicological Risk Assessment (Read-Across Methodology)

Note: Direct LD50 data for this specific isomer is absent from public registries. The following assessment is derived from validated Structure-Activity Relationships (SAR) of long-chain FAEEs.

GHS Hazard Classification (Inferred)

Based on the safety profile of the structural analog 5,8,11-Eicosatrienoic acid methyl ester and general FAEE toxicity [2, 3]:

-

Aspiration Hazard (Category 1): H304 - May be fatal if swallowed and enters airways.[1]

-

Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[1]

-

Aquatic Toxicity (Chronic Category 2): H411 - Toxic to aquatic life with long lasting effects.[1]

Mechanism of Toxicity

-

Primary Metabolism: Upon ingestion or absorption, the ester bond is hydrolyzed by carboxylesterases to ethanol and (Z,Z)-5,11-Eicosadienoic acid. Both metabolites are physiologically tolerated in low concentrations.

-

Aspiration Risk: The lipophilic nature and low surface tension allow the fluid to spread rapidly over the tracheal surface if vomited or aspirated, potentially causing chemical pneumonitis.

-

Oxidative Stress (The Hidden Risk): If the substance has degraded (see Module 3), the presence of lipid hydroperoxides (LOOH) and aldehydes (e.g., 4-HNE analogs) causes direct cytotoxicity via protein carbonylation and DNA adduct formation [4].

Exposure Response Logic

The following diagram illustrates the biological fate and necessary response protocols.

Figure 1: Biological fate and emergency response logic. Note the critical prohibition of inducing vomiting due to aspiration risks.

Module 3: Stability & Autoxidation (Critical Handling)

The (Z,Z)-5,11-diene structure contains skipped double bonds. While less reactive than conjugated systems, the methylene groups are susceptible to hydrogen abstraction, initiating a radical chain reaction. Using oxidized material invalidates biological research data.

The Autoxidation Cascade

Mechanism:

-

Initiation: Homolytic cleavage of a C-H bond (usually at C4, C6, or C10) by UV light or metal ions.

-

Propagation: Reaction with atmospheric O₂ forms Peroxyl Radicals (ROO•).

-

Degradation: ROO• abstracts Hydrogen from adjacent molecules, creating Lipid Hydroperoxides (LOOH), which decompose into cytotoxic aldehydes [5].

Figure 2: Autoxidation mechanism. Storage under inert gas breaks the "Radical -> Peroxyl" transition.

Storage Protocol (Self-Validating System)

To ensure integrity, follow this strict protocol:

-

Temperature: Store at -20°C .

-

Atmosphere: Purge vial with Argon or Nitrogen after every use.

-

Solvent: If dissolved, use ethanol containing 0.01% BHT (Butylated hydroxytoluene) as an antioxidant if compatible with downstream assays.

-

Validation: Check purity via Thin Layer Chromatography (TLC) or GC-MS every 6 months. Appearance of "smearing" or new polar peaks indicates degradation.

Module 4: Safe Handling & Experimental Workflow

Personal Protective Equipment (PPE)

-

Respiratory: NIOSH-approved respirator (P95) if aerosolization is possible (e.g., during sonication).

-

Skin: Nitrile gloves (0.11 mm thickness minimum). Breakthrough time >480 min for fatty esters.

-

Eye: Chemical safety goggles.

Spills and Waste

-

Small Spill: Absorb with vermiculite or sand. Do not use combustible materials like sawdust.

-

Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber. Do not flush down drains (aquatic toxicity).

Fire Fighting Measures

-

Suitable Media: Dry chemical, CO₂, or alcohol-resistant foam.

-

Unsuitable Media: Water Jet. (Water will sink below the oil, boiling it and causing a violent "slop-over" or spreading the fire).

Module 5: Emergency Response Protocols

| Scenario | Immediate Action | Medical Justification |

| Eye Contact | Rinse cautiously with water for 15 mins.[2] Remove contact lenses. | Lipids are difficult to flush; prolonged rinsing prevents corneal clouding. |

| Skin Contact | Wash with soap and water.[1] Remove contaminated clothing. | Solvents (ethanol) used with the ester may enhance skin absorption. |

| Ingestion | DO NOT INDUCE VOMITING. Rinse mouth. Call Poison Control. | Vomiting increases risk of aspiration into lungs (Chemical Pneumonitis). |

| Inhalation | Move to fresh air.[2] Administer oxygen if breathing is difficult. | High concentrations of mist can coat alveoli, impairing gas exchange. |

References

-

LGC Standards. (2024). Product Specification: (Z,Z)-5,11-Eicosadienoic Acid Ethyl Ester (CAS 1187888-75-0).[3] Retrieved from

-

Cayman Chemical. (2023).[1][4] Safety Data Sheet: 5(Z),8(Z),11(Z)-Eicosatrienoic Acid methyl ester.

-

PubChem. (2024). Compound Summary: Fatty Acid Ethyl Esters Toxicity Profile. National Library of Medicine. Retrieved from

- Marnett, L. J. (2000). Oxy radicals, lipid peroxidation and DNA damage. Toxicology, 181, 219-222.

- Porter, N. A., et al. (1995).

Sources

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. fishersci.com [fishersci.com]

- 3. Buy Online CAS Number 1187888-75-0 - TRC - (Z,Z)-5,11-Eicosadienoic Acid Ethyl Ester | LGC Standards [lgcstandards.com]

- 4. Fatty Acid Ethyl Esters Are Less Toxic Than Their Parent Fatty Acids Generated during Acute Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: High-Efficiency Solvent Extraction of C20:2 Ethyl Esters from Tissue Samples

Abstract

This comprehensive guide details the robust methodologies for the solvent extraction of eicosadienoic acid ethyl esters (C20:2 EE), a long-chain polyunsaturated fatty acid ester (LCPUFA-EE), from biological tissue samples. This document is intended for researchers, scientists, and drug development professionals engaged in lipidomics, biomarker discovery, and pharmacology. We will delve into the critical theoretical underpinnings of solvent selection, provide detailed, field-proven protocols, and discuss the validation and quality control measures necessary to ensure data integrity. The methodologies presented herein are designed to maximize recovery, minimize artifact formation, and ensure the reproducibility of results for the downstream analysis of C20:2 EE.

Introduction: The Significance of C20:2 Ethyl Ester Analysis

Eicosadienoic acid (EDA), a 20-carbon polyunsaturated fatty acid with two double bonds, is a noteworthy intermediate in lipid metabolism.[1][2] Its ethyl ester form, C20:2 EE, can be of significant interest in various research fields, including the study of non-oxidative ethanol metabolism, where fatty acid ethyl esters (FAEEs) are recognized as markers of alcohol intake and mediators of organ damage.[3] Given its polyunsaturated nature, the accurate quantification of C20:2 EE from complex biological matrices like tissue presents unique analytical challenges, primarily the prevention of oxidation and isomerization during the extraction process.

The selection of an appropriate solvent extraction technique is paramount for the successful analysis of C20:2 EE. An ideal method should not only provide high recovery of the target analyte but also efficiently remove interfering substances such as polar lipids, proteins, and other metabolites, without chemically altering the C20:2 EE. This guide will provide a detailed exploration of the principles and practicalities of achieving this.

Foundational Principles: Selecting the Optimal Extraction Solvent

The core principle of solvent extraction lies in the differential solubility of the target analyte in a chosen solvent system compared to its solubility in the sample matrix. For C20:2 EE, a nonpolar lipid, the choice of solvent is dictated by its physicochemical properties. Eicosadienoic acid is hydrophobic and soluble in organic solvents.[1] Its ethyl ester will exhibit similar nonpolar characteristics. Therefore, a solvent or solvent mixture with a low polarity is required to effectively solubilize and extract C20:2 EE from the aqueous environment of biological tissues.

However, tissue samples are a complex mixture of lipids with varying polarities, from neutral lipids like triacylglycerols and cholesterol esters to polar membrane lipids like phospholipids.[4] A single nonpolar solvent, such as hexane, may efficiently extract C20:2 EE but might be less effective at disrupting cell membranes and dissociating lipids from proteins, leading to incomplete overall lipid extraction.[5] Conversely, a highly polar solvent like methanol can denature proteins and disrupt cell structures but will not effectively solubilize the nonpolar C20:2 EE.

This necessitates the use of a biphasic or monophasic solvent system that combines a nonpolar solvent to dissolve the C20:2 EE with a polar solvent to facilitate its release from the tissue matrix. The most effective lipid extraction methods typically employ a mixture of polar and non-polar solvents.[5]

Recommended Solvent Systems: A Comparative Overview

Several solvent systems have been established for general lipid extraction, each with its own advantages and disadvantages. The choice of method often depends on the specific tissue type, the downstream analytical technique, and the specific lipid classes of interest.

| Solvent System | Principle | Advantages | Disadvantages | Primary Application |

| Folch (Chloroform:Methanol, 2:1 v/v) | A monophasic extraction that becomes biphasic upon the addition of water, partitioning lipids into the lower chloroform layer.[4] | "Gold standard" for total lipid extraction, high recovery for a broad range of lipids.[6] | Chloroform is a toxic and environmentally hazardous solvent. | Comprehensive lipidomics, well-characterized tissues. |

| Bligh & Dyer (Chloroform:Methanol:Water) | A modification of the Folch method that uses a lower solvent-to-sample ratio, making it more suitable for samples with high water content.[4] | Reduced solvent consumption compared to Folch, effective for a wide range of lipids.[7] | Still relies on chloroform. | Tissues with high water content, general lipid analysis. |

| Hexane:Isopropanol (3:2 v/v) | A less toxic alternative to chlorinated solvents. Isopropanol disrupts cell membranes, and hexane extracts nonpolar lipids. | Lower toxicity, good recovery of nonpolar lipids. | May be less efficient for extracting polar lipids compared to Folch/Bligh & Dyer. | Targeted analysis of nonpolar lipids, routine screening. |

| Methyl-tert-butyl ether (MTBE) | Forms a biphasic system with methanol and water, with the upper MTBE layer containing the lipids. | Less hazardous than chloroform, provides a distinct phase separation.[8] | Can have lower recovery for some polar lipid classes.[8] | High-throughput lipidomics, safer alternative to chloroform-based methods. |

For the specific extraction of C20:2 EE, a nonpolar analyte, a Hexane:Isopropanol based method is highly recommended as a starting point due to its balance of efficiency for nonpolar compounds and reduced toxicity.

Detailed Protocol: Extraction of C20:2 Ethyl Esters from Tissue Samples using Hexane:Isopropanol

This protocol is designed as a robust starting point for the extraction of C20:2 EE from a variety of tissue types. It is crucial to note that optimization and validation are required for each specific tissue matrix and analytical platform.

Materials and Reagents

-

Solvents:

-

n-Hexane (HPLC grade or equivalent)

-

Isopropanol (HPLC grade or equivalent)

-

-

Reagents:

-

0.9% NaCl solution (saline), chilled

-

Internal Standard (IS): A suitable deuterated or odd-chain FAEE (e.g., C19:0 or C21:0 ethyl ester) of known concentration. The choice of IS should be based on its absence in the sample and its chromatographic behavior relative to C20:2 EE.

-

-

Equipment:

-

Homogenizer (e.g., rotor-stator or bead beater)

-

Centrifuge (capable of 2000 x g and 4°C)

-

Glass centrifuge tubes with PTFE-lined caps

-

Nitrogen evaporator

-

Vortex mixer

-

Analytical balance

-

Pre-Extraction Preparations: The Key to Reproducibility

-

Tissue Handling: All tissue samples should be snap-frozen in liquid nitrogen immediately after collection and stored at -80°C to minimize enzymatic degradation and lipid oxidation.

-

Sample Preparation: On the day of extraction, thaw the tissue on ice. Accurately weigh approximately 100 mg of tissue and record the exact weight.

-

Internal Standard Spiking: Prior to homogenization, spike the tissue sample with a known amount of the internal standard. This is critical for correcting for any analyte loss during the extraction and sample processing steps.

Step-by-Step Extraction Protocol

-

Homogenization:

-

Place the weighed tissue sample in a glass centrifuge tube.

-

Add 3 mL of a pre-mixed Hexane:Isopropanol (3:2 v/v) solvent system.

-

Homogenize the tissue thoroughly until a uniform suspension is achieved. For tough or fibrous tissues, a bead beater may be more effective. The goal is to maximize the surface area for solvent interaction.

-

-

Extraction:

-

After homogenization, vortex the sample vigorously for 1 minute.

-

Allow the sample to extract for 1 hour at room temperature on a shaker or rotator. This extended incubation ensures sufficient time for the solvents to penetrate the tissue and solubilize the lipids.

-

-

Phase Separation:

-

Add 2 mL of chilled 0.9% NaCl solution to the homogenate. The addition of the aqueous solution induces phase separation.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 2000 x g for 10 minutes at 4°C to achieve a clean separation of the layers and pellet the tissue debris.

-

-

Collection of the Lipid-Containing Phase:

-

Two distinct phases will be visible: an upper hexane layer containing the lipids (including C20:2 EE) and a lower aqueous/isopropanol layer. A pellet of precipitated protein and cellular debris will be at the bottom.

-

Carefully collect the upper hexane layer using a glass Pasteur pipette and transfer it to a clean glass tube. Be cautious not to disturb the interface or the pellet.

-

-

Re-extraction (Optional but Recommended for Maximizing Recovery):

-

To ensure complete extraction, add another 2 mL of n-hexane to the remaining lower phase and tissue pellet.

-

Vortex for 1 minute and centrifuge as before.

-

Collect the upper hexane layer and combine it with the first extract.

-

-

Solvent Evaporation:

-

Evaporate the pooled hexane extracts to dryness under a gentle stream of nitrogen. Avoid excessive heat to prevent the oxidation of the polyunsaturated C20:2 EE.

-

-

Reconstitution:

-

Reconstitute the dried lipid extract in a small, precise volume (e.g., 100-200 µL) of a suitable solvent for your analytical method (e.g., hexane, isooctane, or the initial mobile phase for LC-MS).

-

Workflow Diagram

Caption: Workflow for the extraction of C20:2 Ethyl Esters from tissue.

Method Validation and Quality Control: Ensuring Trustworthy Data

A protocol is only as reliable as its validation. For quantitative analysis, it is imperative to validate the extraction method to ensure accuracy, precision, and reproducibility.

-

Recovery: The efficiency of the extraction should be determined by comparing the amount of a known quantity of C20:2 EE standard spiked into a blank tissue homogenate before extraction to the amount recovered after extraction. A recovery of >85% is generally considered acceptable.

-

Matrix Effects: In mass spectrometry-based analyses, co-extracting matrix components can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. Matrix effects should be assessed by comparing the response of the analyte in a post-extraction spiked blank matrix to the response in a neat solution. The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects.

-

Linearity and Range: The method should be linear over the expected concentration range of C20:2 EE in the tissue samples. This is determined by analyzing a series of calibration standards.

-

Precision and Accuracy: Assessed by replicate extractions of quality control (QC) samples at different concentrations. Precision is expressed as the relative standard deviation (%RSD), and accuracy as the percent deviation from the nominal value.

Potential Pitfalls and Expert Recommendations

-

Oxidation of C20:2 EE: As a polyunsaturated ester, C20:2 EE is susceptible to oxidation. To mitigate this, work quickly, keep samples on ice whenever possible, and consider adding an antioxidant such as butylated hydroxytoluene (BHT) to the extraction solvent.

-

Artifactual Ester Formation: Avoid the use of ethanol in the extraction solvent, as this can lead to the artificial formation of FAEEs, including C20:2 EE, from endogenous free fatty acids.[9]

-

Incomplete Homogenization: Inadequate homogenization is a common source of low recovery and poor reproducibility. Ensure the tissue is completely disrupted.

-

Phase Inversion: The ratio of nonpolar to polar solvents is critical for proper phase separation. Deviations from the recommended ratios can lead to a single-phase system or poor separation.

Conclusion: A Framework for Robust C20:2 EE Extraction

The protocol and principles outlined in this guide provide a comprehensive framework for the high-efficiency extraction of C20:2 ethyl esters from tissue samples. The emphasis on understanding the underlying chemical principles of solvent extraction, coupled with a detailed, validated protocol, empowers researchers to generate high-quality, reproducible data. By adhering to the principles of careful sample handling, appropriate solvent selection, and rigorous validation, the challenges associated with the analysis of this specific long-chain polyunsaturated fatty acid ester can be effectively overcome.

References

- Vu, H., Roberson, R., & Morrison, J. (2019). A comprehensive comparison of four methods for extracting lipids from Arabidopsis tissues. Plant Methods, 15(1), 1-15.

- Li, Y., Naghdi, F. G., & Garg, S. (2014). A comparison of different lipid extraction methods for different tissue types of Arabidopsis thaliana. Plant Methods, 10(1), 1-10.

- Al-Sari, A., Al-Badr, A., & Al-Ghannam, S. (2023). Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome. Metabolites, 13(9), 991.

- Li, Y., Ghaste, M., & Wang, C. (2014). Comparison of extract content between different lipid extraction methods. Microbial Cell Factories, 13(1), 1-9.

- Li, Y., Horsman, M., & Wu, N. (2014). A comparative study: the impact of different lipid extraction methods on current microalgal lipid research. Microbial Cell Factories, 13(1), 14.

-

Wikipedia. (n.d.). Eicosadienoic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Eicosadienoic Acid. PubChem. Retrieved from [Link]

- Kubota, F., Harada, S., & Goto, M. (2000). Recent Research Development in Solvent Extraction. Separation of Polyunsaturated Fatty Acid Esters by Flowing Liquid Membrane with Porous Partition. Solvent Extraction Research and Development, Japan, 7, 136-147.

- Poddar, K., & Kumar, V. (2021). Advances in Lipid Extraction Methods—A Review. Journal of Agricultural and Food Chemistry, 69(50), 15097-15111.

- Kumar, S., & Raghunathan, V. (2024). Extraction, separation and purification of fatty acid ethyl esters for biodiesel and DHA from Thraustochytrid biomass. Biotechnology Journal, 19(1), e2300350.

- Islam, M. A., & others. (2023). Impact of various extraction methods on fatty acid profile, physicochemical properties, and nutritional quality index of Pangus fish oil. Food Science & Nutrition, 11(5), 2686-2697.

- Dawidowska, J., & others. (2025). Overcoming Challenges in the Determination of Fatty Acid Ethyl Esters in Post-Mortem Plasma Samples with the Use of Targeted Metabolomics and the Quality by Design Approach. Biomedicines, 13(7), 1688.

- Thompson, J. R., & He, Q. (2019). In situ Product Recovery of Bio-Based Ethyl Esters via Hybrid Extraction-Distillation. ACS Sustainable Chemistry & Engineering, 7(18), 15376-15385.

- Patsnap. (2025).

- Kumar, S., & Raghunathan, V. (2023). Extraction, separation and purification of fatty acid ethyl esters for biodiesel and DHA from Thraustochytrid biomass. Biotechnology Journal, 19(1), e2300350.

- Himes, S. K., & others. (2014). Validation of a novel method to identify in utero ethanol exposure: simultaneous meconium extraction of fatty acid ethyl esters, ethyl glucuronide, and ethyl sulfate followed by LC-MS/MS quantification. Analytical and Bioanalytical Chemistry, 406(7), 1945-1955.

- Thompson, J. R., & He, Q. (2019). In situ product recovery of bio-based ethyl esters via hybrid extraction-distillation. ACS Sustainable Chemistry & Engineering, 7(18), 15376-15385.

- Bouabdallah, I., & others. (2018). Choice of solvent extraction technique affects fatty acid composition of pistachio (Pistacia vera L.) oil.

- LibreTexts. (2023). Properties of Esters. Chemistry LibreTexts.

- Reis, A., & Spickett, C. M. (2012). The extraction efficiency of individual lipid classes using five different solvent extraction protocols. Lipidomics: Methods and Protocols, 871, 43-53.

- Wang, L., & others. (2010). Evaluation of Extraction Methods for Recovery of Fatty Acids from Marine Products. Journal of the American Oil Chemists' Society, 87(10), 1123-1131.

- Kumar, S., & Raghunathan, V. (2023). Extraction, separation and purification of fatty acid ethyl esters for biodiesel and DHA from Thraustochytrid biomass. Biotechnology Journal, 19(1), e2300350.

- Sari, D. P., & others. (2019). Enzymatic Esterification Ethyl Ester Fatty Acid from Hydrolyzed Castor Oil and its Oxidation Product as Emulsifier and Antimicro. Proceedings of the 2nd International Conference on Natural Resources and Life Sciences (NRLS-2018).

- Huang, Y. S., & others. (2011). Eicosadienoic acid differentially modulates production of pro-inflammatory modulators in murine macrophages. Molecular and Cellular Biochemistry, 352(1-2), 207-216.

- Kesić, Ž., & others. (2021).

- Himes, S. K., & others. (2014). Validation of a novel method to identify in utero ethanol exposure: Simultaneous meconium extraction of fatty acid ethyl esters, ethyl glucuronide, and ethyl sulfate followed by LC-MS/MS quantification. Analytical and Bioanalytical Chemistry, 406(7), 1945-1955.

- Wang, Y., & others. (2022). Decreasing acid value of fatty acid ethyl ester products using complex enzymes. Frontiers in Bioengineering and Biotechnology, 10, 963654.

- Huang, Y. S., & others. (2011). Eicosadienoic acid differentially modulates production of pro-inflammatory modulators in murine macrophages. Molecular and Cellular Biochemistry, 352(1-2), 207-216.

- Li, Y., & others. (2024). Decoding Long-Chain Fatty Acid Ethyl Esters during the Distillation of Strong Aroma-Type Baijiu and Exploring the Adsorption Mechanism with Magnetic Nanoparticles. Journal of Agricultural and Food Chemistry, 72(40), 22005-22015.

- Wang, Y., & others. (2024).

- Gricman, L., & others. (2020). Identification of organic solvent tolerant carboxylic ester hydrolases for organic synthesis. Applied and Environmental Microbiology, 86(14), e00735-20.

- Li, H., & others. (2021). The Solubility of Ethyl Candesartan in Mono Solvents and Investigation of Intermolecular Interactions. Molecules, 26(16), 4995.

- Getzen, F., Hefter, G., & Maczynski, A. (1991). Esters with Water Part I: Esters 2-C to 6-C. Pergamon Press.

- Bertero, N. M. (2011). Identification of Aromatic Fatty Acid Ethyl Esters. TDX (Tesis Doctorals en Xarxa).

Sources

- 1. Eicosadienoic acid - Wikipedia [en.wikipedia.org]

- 2. Eicosadienoic acid differentially modulates production of pro-inflammatory modulators in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. A comprehensive comparison of four methods for extracting lipids from Arabidopsis tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 8. Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Overcoming Challenges in the Determination of Fatty Acid Ethyl Esters in Post-Mortem Plasma Samples with the Use of Targeted Metabolomics and the Quality by Design Approach - PMC [pmc.ncbi.nlm.nih.gov]

Protocol: Utilization of (Z,Z)-5,11-Eicosadienoic Acid Ethyl Ester as a Non-Endogenous Internal Standard in Targeted Lipidomics

Application Note: AN-LIP-2026-02

Abstract

In quantitative lipidomics, the accuracy of mass spectrometry data is frequently compromised by matrix effects, extraction inefficiencies, and ionization suppression. This Application Note details the validation and protocol for using (Z,Z)-5,11-Eicosadienoic acid ethyl ester (5,11-20:2-EE) as a superior Internal Standard (IS). Unlike common deuterated standards, this molecule utilizes biological silence —it is a gymnosperm-derived lipid motif absent in mammalian systems—to provide a cost-effective, stable, and chromatographically distinct reference point. This guide covers chemical properties, extraction workflows, LC-MS/MS parameters, and data normalization strategies.

Introduction & Scientific Rationale

The Challenge of Endogeneity

Standard lipidomics relies on deuterated internal standards (e.g., arachidonic acid-d8). While effective, these can be expensive and subject to deuterium-hydrogen exchange or isotope effects in chromatographic retention.

The "Biological Silence" Strategy

(Z,Z)-5,11-Eicosadienoic acid is a polymethylene-interrupted fatty acid (PMI-FA) found primarily in gymnosperms (e.g., Pinus species) and slime molds. It is biosynthetically distinct from the methylene-interrupted fatty acids (e.g., 11,14-20:2) found in mammals.

-

Mammalian Pathway:

desaturation -

Gymnosperm Pathway:

desaturation of 11-20:1 (produces the unique 5,11- motif).

Because mammals lack the enzymatic machinery to synthesize the 5,11-diene structure, 5,11-20:2-EE acts as a perfect "blank" in human/murine samples, ensuring that the MS signal detected is purely from the spiked standard.

Chemical Specifications

| Property | Specification |

| Compound Name | (Z,Z)-5,11-Eicosadienoic acid ethyl ester |

| Abbreviation | 5,11-20:2-EE |

| Chemical Formula | C₂₂H₄₀O₂ |

| Exact Mass | 336.3028 Da |

| Solubility | Ethanol, DMSO, DMF (>30 mg/mL); PBS (<0.1 mg/mL) |

| Stability | Store at -20°C in Ethanol (purge with Argon); Stable for >1 year |

| Key Feature | Non-endogenous to Mammalia; Unique retention time vs. 11,14-isomer |

Experimental Design & Workflow

The following diagram illustrates the logical flow of the experiment, highlighting the critical "Spike Before Extraction" step to normalize for recovery losses.

Figure 1: Critical path for Internal Standard integration. Spiking occurs pre-extraction to account for partition coefficients.

Detailed Protocols

Preparation of Standard Solutions

Objective: Create a stable working solution that minimizes pipetting errors.

-

Stock Solution (1 mg/mL): Dissolve 1 mg of neat 5,11-20:2-EE oil in 1 mL of Ethanol (EtOH). Store at -20°C.

-

Working Solution (10 µM): Dilute the Stock Solution into EtOH.

-

Calculation: MW ≈ 336.3 g/mol . 1 mg/mL ≈ 2.97 mM.

-

Dilute 1:300 (approx) to reach ~10 µM.

-

Note: Exact concentration must be recorded if performing absolute quantitation.

-

Sample Extraction (Modified Folch/LLE)

Context: This protocol is optimized for Fatty Acid Ethyl Esters (FAEEs) and neutral lipids.

-

Sample Aliquot: Transfer 100 µL of plasma or 10 mg of homogenized tissue into a glass borosilicate tube.

-

IS Addition (CRITICAL): Add 10 µL of the Working Solution (5,11-20:2-EE) to the sample. Vortex for 10 seconds.

-

Why: Equilibration allows the IS to bind to matrix proteins similarly to endogenous lipids.

-

-

Protein Precipitation: Add 400 µL of ice-cold Acetone. Vortex 30s. Centrifuge at 3000 x g for 5 min. Transfer supernatant to a new tube.

-

Alternative (for total lipids): Use Folch (2:1 Chloroform:MeOH) or MTBE extraction. For FAEEs specifically, Hexane extraction is highly specific.

-

-

Enrichment (Hexane Method):

-

Add 500 µL Hexane to the supernatant.

-

Add 200 µL H₂O to induce phase separation.

-

Vortex vigorously (1 min). Centrifuge (3000 x g, 5 min).

-

-

Collection: Transfer the upper organic layer (Hexane) to a clean vial.

-

Concentration: Evaporate to dryness under a gentle stream of Nitrogen at 30°C.

-

Reconstitution: Dissolve residue in 100 µL of Isopropanol:Acetonitrile:Water (2:1:1) .

LC-MS/MS Methodology

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP or Agilent 6400 series).

Chromatography (HPLC/UPLC):

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm).[1]

-

Mobile Phase A: 60:40 Acetonitrile:Water + 10 mM Ammonium Formate + 0.1% Formic Acid.[2]

-

Mobile Phase B: 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Formate + 0.1% Formic Acid.

-

Gradient:

-

0-2 min: 40% B

-

2-12 min: Linear gradient to 99% B

-

12-14 min: Hold 99% B

-

14.1 min: Re-equilibrate 40% B

-

Mass Spectrometry Parameters (ESI Positive):

FAEEs ionize efficiently as Ammonium adducts

-

Source Temp: 350°C

-

Curtain Gas: 30 psi

-

IonSpray Voltage: 4500-5500 V

MRM Transitions (Targeted): The 5,11-20:2-EE must be distinguished from endogenous 11,14-20:2-EE (if present). While they have the same mass, they will separate chromatographically.

| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Type |

| 5,11-20:2-EE (IS) | 354.3 | 264.3 | 20 | Quantifier |

| 5,11-20:2-EE (IS) | 337.3 | 291.3 | 25 | Qualifier |

| Ethyl Palmitate (Target) | 302.3 | 257.3 | 22 | Analyte |

| Ethyl Oleate (Target) | 328.3 | 265.3 | 22 | Analyte |

Note: The transition 354.3 -> 264.3 represents the loss of the headgroup (Ethanol + Ammonia) leaving the acyl chain carbocation.

Data Analysis & Validation

Response Factor Calculation

Before running samples, establish the Response Factor (RF) using a neat standard mix.

Quantification Equation

For biological samples, calculate the concentration of the unknown lipid (

Acceptance Criteria (Self-Validation)

-

Retention Time Stability: The IS retention time should not shift >0.1 min across the batch.

-

Area Counts: IS peak area in samples should be within ±20% of the IS area in the QC/Blank samples. A drop >50% indicates significant matrix suppression.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low IS Recovery | Inefficient extraction; Phase separation error. | Ensure vigorous vortexing (1 min). Check pH (FAEEs are stable, but extreme pH can hydrolyze esters). |

| IS Peak Splitting | Column overload or solvent mismatch. | Reduce injection volume (1-2 µL). Ensure reconstitution solvent matches initial mobile phase conditions. |

| High Background | Contamination or Carryover. | Run "Double Blanks" (Solvent only) between high-concentration samples. |

| Co-elution | Separation from endogenous 20:2 isomer. | Flatten the LC gradient around the elution time. 5,11-isomers typically elute slightly earlier than 11,14-isomers on C18. |

References

-

Cayman Chemical. 5,11,14-Eicosatrienoic Acid (Sciadonic Acid) Product Information. (Demonstrates the gymnosperm origin of the 5,11-motif).

-

BenchChem. Quantitative Lipidomics using Internal Standards. (General protocols for FAEE extraction).

-

LIPID MAPS. Fatty Acid Mass Spectrometry Protocols. (Authoritative guide on MS transitions for lipids).

-

National Institutes of Health (NIH). Quantitation of fatty acid ethyl esters in human meconium by LC-MS/MS.[3] (Validation of FAEE extraction methods).

-

Sigma-Aldrich. Eicosapentaenoic acid ethyl ester Reference Standard. (Reference for ethyl ester standard handling).

Sources

- 1. lipidmaps.org [lipidmaps.org]

- 2. Software tool for internal standard based normalization of lipids, and effect of data-processing strategies on resulting values - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitation of fatty acid ethyl esters in human meconium by an improved liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Wittig reaction conditions for preparing (Z,Z)-5,11-Eicosadienoic acid ethyl ester

Application Note: High-Fidelity Synthesis of (Z,Z)-5,11-Eicosadienoic Acid Ethyl Ester via Stereoselective Wittig Olefination

Executive Summary

(Z,Z)-5,11-Eicosadienoic acid ethyl ester is a rare polymethylene-interrupted fatty acid (PMI-FA) derivative, often investigated for its role in lipid metabolism and as a specific biological marker in marine invertebrates and gymnosperms. The synthesis of this molecule presents a distinct stereochemical challenge: the installation of two thermodynamically less stable cis (Z) double bonds separated by a five-carbon methylene spacer.

This protocol details a convergent, high-fidelity synthetic route utilizing iterative Z-selective Wittig olefinations . Unlike standard procedures that may yield E/Z mixtures, this guide employs salt-free ylide generation using Sodium Bis(trimethylsilyl)amide (NaHMDS) at low temperatures to maximize Z-selectivity (>95%).[1] The workflow is modular, allowing for the independent verification of stereochemistry at each olefinic junction.

Retrosynthetic Strategy & Logic

The target molecule, Ethyl (5Z,11Z)-eicosadienoate , is disconnected into three key fragments to allow for sequential construction of the double bonds.

-

Fragment A (Tail, C12-C20): Derived from Nonyltriphenylphosphonium bromide .

-

Fragment B (Linker, C6-C11): Derived from 6-((tetrahydro-2H-pyran-2-yl)oxy)hexanal . This bifunctional linker provides the aldehyde for the first coupling and the latent aldehyde for the second.

-

Fragment C (Head, C1-C5): Derived from (3-Carboxypropyl)triphenylphosphonium bromide .

Mechanistic Rationale for Z-Selectivity: The Wittig reaction is chosen over Horner-Wadsworth-Emmons (HWE) because unstabilized ylides (derived from alkyl phosphonium salts) react with aldehydes under kinetic control to predominantly form the erythro-oxaphosphetane intermediate. This intermediate collapses stereospecifically to the Z-alkene. To prevent equilibration to the threo-isomer (which leads to E), we utilize NaHMDS in THF at -78°C. Lithium-free conditions (or soluble Na salts) prevent the "salt effect" that can sometimes erode Z-selectivity.[1]

Synthetic Pathway Diagram

Caption: Convergent synthesis workflow for (Z,Z)-5,11-Eicosadienoic acid ethyl ester illustrating the two-stage Wittig assembly.

Detailed Experimental Protocols

Phase 1: Synthesis of the C11-C20 Segment (First Wittig)

Objective: Couple the nonyl tail to the linker with Z-selectivity.

Reagents:

-

Nonyltriphenylphosphonium bromide (1.2 equiv)

-

6-((Tetrahydro-2H-pyran-2-yl)oxy)hexanal (1.0 equiv)

-

NaHMDS (Sodium bis(trimethylsilyl)amide), 1.0 M in THF (1.3 equiv)

-

Anhydrous THF

Protocol:

-

Ylide Generation: In a flame-dried round-bottom flask under Argon, suspend Nonyltriphenylphosphonium bromide (12 mmol) in anhydrous THF (50 mL). Cool the suspension to -78°C (dry ice/acetone bath).

-

Base Addition: Dropwise add NaHMDS (13 mmol) over 15 minutes. The solution should turn a characteristic bright orange/red, indicating ylide formation.[1] Stir at -78°C for 1 hour.

-

Coupling: Dissolve the protected aldehyde (10 mmol) in THF (10 mL) and add it dropwise to the ylide solution at -78°C.

-

Reaction: Stir at -78°C for 2 hours, then allow the mixture to warm slowly to room temperature overnight. The color will fade to pale yellow/white precipitate (triphenylphosphine oxide).

-

Workup: Quench with saturated NH₄Cl solution. Extract with Et₂O (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]

-

Purification: Flash chromatography (Hexanes/EtOAc 95:5) to yield (Z)-1-((tetrahydro-2H-pyran-2-yl)oxy)tetradec-5-ene .

Validation Point:

-

1H NMR: Check the vinylic protons (~5.3-5.4 ppm). The coupling constant (

) should be ~10-11 Hz (characteristic of Z). If

Phase 2: Linker Activation (Deprotection & Oxidation)

Objective: Convert the protected alcohol into the aldehyde required for the second coupling.

Protocol:

-

Deprotection: Dissolve the intermediate from Phase 1 in MeOH (50 mL) and add Pyridinium p-toluenesulfonate (PPTS, 0.1 equiv). Stir at RT for 4 hours. Remove solvent and purify the alcohol (Z)-tetradec-5-en-1-ol .

-

Swern Oxidation:

Phase 3: Synthesis of the C1-C11 Segment (Second Wittig)

Objective: Install the C5 Z-double bond and the carboxylic acid head.

Reagents:

-

(3-Carboxypropyl)triphenylphosphonium bromide (1.2 equiv)

-

(Z)-Tetradec-5-enal (1.0 equiv)

-

NaHMDS (1.0 M in THF) (2.3 equiv - Note: Extra base required to deprotonate the carboxylic acid first)[1]

Protocol:

-

Ylide Generation: Suspend the carboxy-phosphonium salt in THF under Argon. Cool to -78°C.

-

Base Addition: Add NaHMDS (2.3 equiv) dropwise. The first equivalent forms the carboxylate; the second forms the ylide (bright orange).[1] Stir for 1 hour at -78°C.

-

Coupling: Add (Z)-tetradec-5-enal (dissolved in THF) dropwise.

-

Reaction: Stir at -78°C for 2 hours, then warm to RT overnight.

-

Workup: Acidify with 1M HCl to pH ~2 (to protonate the carboxylic acid). Extract with EtOAc.

-

Purification: Silica gel chromatography yields (Z,Z)-5,11-Eicosadienoic acid .

Phase 4: Esterification

Protocol:

-

Dissolve the acid in absolute Ethanol.

-

Add catalytic H₂SO₄ or Thionyl Chloride (0.1 equiv).

-

Stir at RT for 4 hours (or reflux for 1 hour).

-

Concentrate and purify via flash chromatography (Hexanes/EtOAc) to obtain the final (Z,Z)-5,11-Eicosadienoic acid ethyl ester .

Critical Reaction Parameters & Troubleshooting

| Parameter | Recommendation | Scientific Rationale |

| Base Selection | NaHMDS or KHMDS | Lithium salts (from n-BuLi) can stabilize the betaine intermediate, allowing equilibration to the thermodynamic threo form (E-isomer).[1] Sodium/Potassium salts promote kinetic control (Z-isomer). |

| Temperature | -78°C (Crucial) | Low temperature ensures the reaction proceeds via the kinetic pathway (formation of erythro-oxaphosphetane).[1] Warming too early increases E-content. |

| Solvent | THF (Anhydrous) | Aprotic, moderately polar.[1] Avoid DMF for Z-selective non-stabilized ylides as it can sometimes promote E-isomerization via stabilization. |

| Moisture | Strictly Anhydrous | Water quenches the ylide immediately. Flame-dry all glassware. |

Troubleshooting Table:

-

Problem: Low Z/E ratio (e.g., 80:20).

-